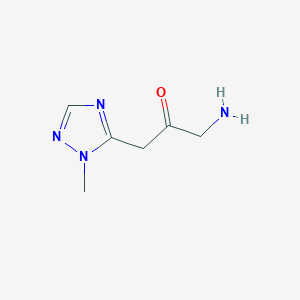
1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one is a heterocyclic organic compound featuring a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and various amines . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated compounds and other electrophiles are typically used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This makes the compound a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
1,2,3-Triazole: Another triazole derivative with different substitution patterns.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness: 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1-amino-3-(2-methyl-1,2,4-triazol-3-yl)propan-2-one |
InChI |
InChI=1S/C6H10N4O/c1-10-6(8-4-9-10)2-5(11)3-7/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
UGMPFBMMGJSOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)CC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


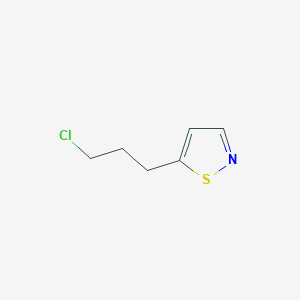
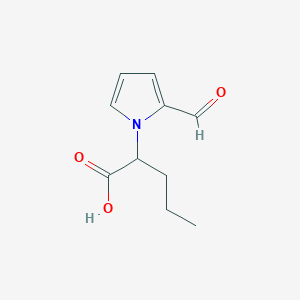
![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
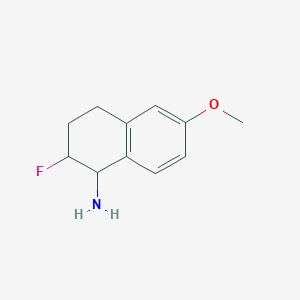
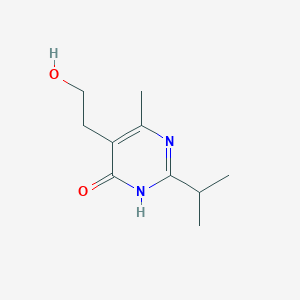
![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
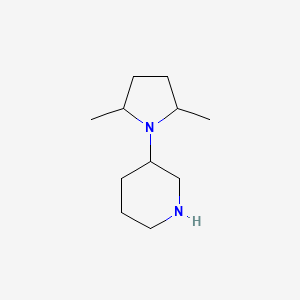
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)
![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
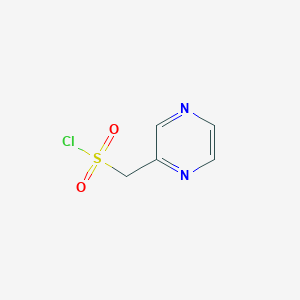
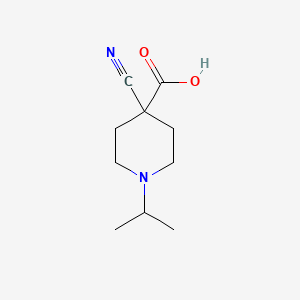
![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)

